3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-1-2-13-14(11-12)18-5-3-15(13)20-9-7-19(8-10-20)6-4-16(21)22/h1-3,5,11H,4,6-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKUNRXBFMTWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647771 | |
| Record name | 3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925673-45-6 | |
| Record name | 1-Piperazinepropanoic acid, 4-(7-chloro-4-quinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925673456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PIPERAZINEPROPANOIC ACID, 4-(7-CHLORO-4-QUINOLINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZN4T7S6UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.
Reduction: Reduction reactions can affect the piperazine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid is a compound with a piperazine ring linked to a 7-chloroquinoline moiety, making it significant in medicinal chemistry. Its molecular formula is C16H18ClN3O2, and it has a molecular weight of approximately 319.79 g/mol. This compound is an active metabolite of piperaquine, an antimalarial agent, and has been studied for potential therapeutic applications in treating malaria and other parasitic infections.
Antimalarial Research
This compound is a metabolite of piperaquine, a medication used to treat malaria. Piperaquine acts against the blood stages of the Plasmodium parasite, which causes malaria. Though the specific mechanism of action for piperaquine and its metabolites is not fully understood, research indicates that this compound exhibits biological activity as an antiprotozoal agent. It has demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria, and Entamoeba histolytica, which causes amoebic dysentery.
A study published in 2013 explored N-acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline, which includes this compound as a parent structure. The study evaluated these compounds against the blood stages of Plasmodium falciparum, the malaria parasite, and Entamoeba histolytica trophozoites, a parasite causing amoebic dysentery. The results showed that some N-acylhydrazone derivatives exhibited good activity against Plasmodium falciparum, suggesting a potential role for this compound as a starting point for further development of antiprotozoal agents. Its derivatives are being explored for enhanced efficacy and reduced resistance in malaria treatment regimens.
Synthesis and Production
The synthesis of this compound typically involves several steps, and microwave-assisted synthesis methods have been reported to enhance yields and reduce reaction times. Its synthesis methods also allow for high yield production, making it a valuable candidate for drug development.
This compound is a compound featuring a piperazine ring linked to a 7-chloroquinoline moiety, making it notable in medicinal chemistry. The uniqueness of this compound lies in its specific combination of a piperazine moiety with a chloroquinoline structure, which enhances its efficacy against resistant strains of malaria compared to traditional quinolines. Studies focusing on interaction profiles indicate that this compound interacts with several biological targets. These interactions underline the compound's versatility and potential for broader therapeutic applications beyond antiparasitic activity.
Drug Development
This compound's primary application lies in pharmaceutical development, particularly as part of antimalarial therapies. Its structural features make it a candidate for further modifications aimed at developing new therapeutic agents against various diseases.
Mechanism of Action
The mechanism of action of 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the detoxification pathway of heme in parasites, similar to the action of chloroquine. This inhibition disrupts the parasite’s metabolic processes, leading to its death . The compound’s effects on other molecular pathways are also under investigation to fully understand its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Piperazine-Quinoline Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
Core Structure: The target compound and piperaquine share the 7-chloroquinoline core, which is critical for antimalarial activity by inhibiting heme detoxification in Plasmodium parasites . In contrast, simpler analogs (e.g., 3-(4-methylpiperazin-1-yl)propanoic acid) lack the quinoline moiety, rendering them unsuitable for antiparasitic applications.
Substituent Effects: Lipophilicity: The 4-tert-butylcyclohexanecarboxamide group in compound 2c increases lipophilicity, as evidenced by its higher molecular weight (574.13 g/mol) and solid-state stability (melting point: 79–82°C) . The target compound’s propanoic acid group introduces polarity, likely enhancing aqueous solubility. Acid/Base Properties: The dihydrochloride salt of 3-(4-benzylpiperazin-1-yl)propanoic acid () improves crystallinity and stability compared to the free acid form.
Biological Relevance: Piperaquine derivatives with dual quinoline-piperazine motifs (e.g., the target compound) are designed to optimize pharmacokinetics, while non-quinoline analogs (e.g., 3-(4-phenylpiperazin-1-yl)propanoic acid) may serve as intermediates for antipsychotic drugs .
Biological Activity
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid is recognized as an active metabolite of piperaquine, a widely used antimalarial drug. This compound has garnered attention for its potential biological activities, particularly its antiprotozoal properties against various parasites, including Plasmodium falciparum and Entamoeba histolytica. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18ClN3O2, with a molecular weight of approximately 319.79 g/mol. Its structure features a piperazine ring linked to a chloroquinoline moiety, which contributes to its pharmacological properties.
Research indicates that the mechanism of action for this compound likely involves interference with the metabolic pathways of protozoan parasites. While specific pathways remain to be fully elucidated, studies suggest that it disrupts essential biological functions within the parasites.
Antiprotozoal Activity
The compound exhibits significant activity against:
- Plasmodium falciparum : The causative agent of malaria.
- Entamoeba histolytica : Responsible for amoebic dysentery.
A study published in 2013 evaluated various derivatives of 7-chloroquinoline, including this compound, demonstrating promising antiprotozoal effects against both pathogens .
Comparative Biological Activity
The following table summarizes the comparative biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperaquine | 7-Chloroquinoline backbone | Antimalarial |
| Chloroquine | 4-Aminoquinoline structure | Antimalarial |
| Mefloquine | Quinoline derivative with piperidine | Antimalarial |
| Primaquine | Aminoquinoline with additional groups | Antimalarial |
The unique combination of structural features in this compound enhances its efficacy against resistant strains of malaria compared to traditional quinolines .
Synthesis and Derivatives
The synthesis of this compound has been optimized using microwave-assisted methods, which improve yields and reduce reaction times. Ongoing research focuses on developing derivatives that may enhance efficacy and reduce resistance in malaria treatment regimens.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antimalarial Efficacy : A study indicated that derivatives based on the structure of this compound showed good activity against Plasmodium falciparum, suggesting potential for further development as antimalarial agents .
- Antimicrobial Properties : Research has also explored the antimicrobial properties of related compounds, indicating that modifications in their structures can lead to varying degrees of antibacterial and antifungal activities .
- In Vitro Studies : In vitro studies using cell lines have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cells, further expanding the potential therapeutic applications beyond antiparasitic activity .
Q & A
Q. What are the standard synthetic protocols for 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid?
The synthesis typically involves coupling a 7-chloroquinoline derivative with a piperazine-propanoic acid precursor. Key steps include:
- Acid chloride formation : Reacting carboxylic acids (e.g., benzo-2,4-dioxin-2-ylcarboxylic acid) with thionyl chloride to generate reactive intermediates .
- Amide/ester coupling : Using triethylamine as a base to facilitate nucleophilic substitution between the acid chloride and piperazinyl intermediates .
- Salt formation : Isolation as dihydrochloride salts to improve stability and solubility .
Purification methods include recrystallization and column chromatography, with yields often ranging from 45–56% depending on substituents .
Q. What analytical techniques are recommended for characterizing this compound?
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N percentages) and hydration states (e.g., 0.25H₂O) .
- Spectroscopy : Use H/C NMR to verify piperazine and quinoline ring connectivity. LC/MS (ESI-MS) detects molecular ions (e.g., m/z = 474.5–486.02 for derivatives) .
- Melting point determination : Critical for assessing purity (e.g., mp 184–215°C for derivatives) .
Q. How can researchers address low solubility in biological assays?
- Salt formation : Dihydrochloride salts improve aqueous solubility .
- Co-solvents : Use DMSO or ethanol at concentrations ≤1% (v/v) to avoid cytotoxicity.
- Prodrug strategies : Esterify the carboxylic acid group for enhanced membrane permeability .
Advanced Research Questions
Q. How can structural modifications optimize target affinity or pharmacokinetics?
- Piperazine substituents : Replace the 7-chloroquinoline group with other aryl/heteroaryl groups (e.g., 2-methoxyphenyl) to modulate 5-HT receptor binding .
- Linker flexibility : Adjust the propanoic acid chain length (e.g., butanoic acid) to balance conformational freedom and steric hindrance .
- Bioisosteric replacements : Substitute the carboxylic acid with sulfonamide or tetrazole groups to enhance metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Replicate experimental conditions : Standardize assay parameters (e.g., cell lines, incubation time) to minimize variability .
- Validate target engagement : Use orthogonal methods (e.g., radioligand binding, CRISPR knockouts) to confirm mechanism of action .
- Analyze stereochemistry : Chiral centers (e.g., in propanoic acid derivatives) may influence activity; use enantiopure samples for testing .
Q. What computational approaches support SAR studies for this compound?
- Molecular docking : Model interactions with 5-HT receptors using crystal structures (e.g., PDB: 6WGT) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with binding affinities .
- ADMET prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 inhibition risks .
Q. How can environmental persistence or toxicity be evaluated preclinically?
- Biodegradation assays : Use OECD 301 guidelines to measure degradation in water/soil .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate EC values .
- Metabolite profiling : Identify transformation products via LC-HRMS in simulated environmental conditions .
Methodological Notes
- Synthesis optimization : Monitor reaction progress with TLC or inline IR to reduce byproducts .
- Data validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) .
- Ethical compliance : Adhere to institutional guidelines for in vitro studies; note that derivatives are not FDA-approved drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
